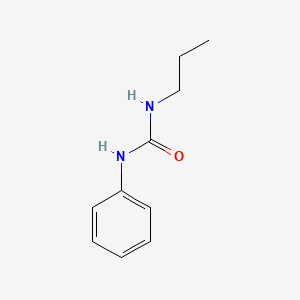
1-Phenyl-3-propylurea
Cat. No. B8796099
M. Wt: 178.23 g/mol
InChI Key: NKOFPGOHUMCOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04514571
Procedure details


The procedures of Example 1 were repeated except that 5-t-butyl-3-isoxazolylcarboxamide and methylamine were replaced with n-butyramide and aniline, respectively, to give N-propyl-N'-phenylurea in 46.70% yield.




Yield
46.7%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1ON=[C:7]([C:10]([NH2:12])=O)[CH:6]=1)([CH3:4])(C)C.CN.[C:15](N)(=[O:19])CCC.[NH2:21][C:22]1C=CC=[CH:24][CH:23]=1>>[CH2:22]([NH:21][C:15]([NH:12][C:10]1[CH:4]=[CH:1][CH:5]=[CH:6][CH:7]=1)=[O:19])[CH2:23][CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)NC(=O)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 46.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
